2-Chloro-1-(2-quinolinyl)ethanone
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Overview
Description
2-Chloro-1-(quinolin-2-yl)ethan-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(quinolin-2-yl)ethan-1-one typically involves the reaction of quinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 2-chloro-1-(quinolin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(quinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of quinoline derivatives with various substituents.
Oxidation Reactions: Formation of quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(quinolin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-1-(quinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core structure but lacks the ethanone group.
Quinoline-2-carboxylic acid: An oxidized derivative of quinoline.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a methoxy group and a tetrahydroquinoline ring.
Uniqueness
2-Chloro-1-(quinolin-2-yl)ethan-1-one is unique due to its specific structure, which combines the quinoline core with a chloroethanone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-2-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2 |
InChI Key |
XOQVUOZNMLNJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)CCl |
Origin of Product |
United States |
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